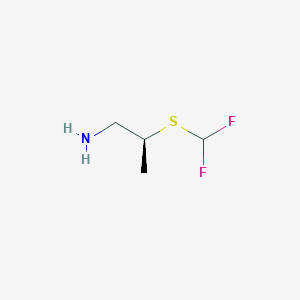
(S)-2-((Difluoromethyl)thio)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((Difluoromethyl)thio)propan-1-amine is a chemical compound with the molecular formula C4H9F2NS It is characterized by the presence of a difluoromethylthio group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Difluoromethyl)thio)propan-1-amine typically involves the introduction of the difluoromethylthio group to a suitable precursor. One common method involves the reaction of a propan-1-amine derivative with a difluoromethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Difluoromethyl)thio)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The difluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized amine derivatives.
Scientific Research Applications
(S)-2-((Difluoromethyl)thio)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or protein modification.
Industry: It can be used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-((Difluoromethyl)thio)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethylthio group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-Propanamine, 3-[(difluoromethyl)thio]-: A closely related compound with similar chemical properties.
Difluoromethylthio derivatives: Other compounds containing the difluoromethylthio group.
Uniqueness
(S)-2-((Difluoromethyl)thio)propan-1-amine is unique due to its specific stereochemistry and the presence of the difluoromethylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H9F2NS |
|---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
(2S)-2-(difluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C4H9F2NS/c1-3(2-7)8-4(5)6/h3-4H,2,7H2,1H3/t3-/m0/s1 |
InChI Key |
WORIYDCSUVXRKV-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CN)SC(F)F |
Canonical SMILES |
CC(CN)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















